

Physicochemical Profiling & Development Guide: 2-Methyl-5,7-dinitroquinolin-8-ol[1]

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Compound of Interest

Compound Name: 2-Methyl-5,7-dinitroquinolin-8-ol

CAS No.: 38543-75-8

Cat. No.: B1601843

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Executive Summary

2-Methyl-5,7-dinitroquinolin-8-ol is a highly functionalized derivative of the privileged 8-hydroxyquinoline (oxine) scaffold.[1] Distinguished by the presence of a sterically demanding methyl group at the C2 position and strong electron-withdrawing nitro groups at C5 and C7, this compound exhibits a physicochemical profile distinct from its parent pharmacophore.[1]

Its primary utility lies in antimicrobial drug discovery, specifically as a potent chelator capable of disrupting metallo-enzymatic pathways in Mycobacteria (*M. abscessus*, *M. smegmatis*).[1] Unlike standard oxines, the 5,7-dinitro substitution pattern drastically alters its acid-base equilibria, enabling metal chelation at lower physiological pH ranges.[1] This guide provides the structural, physical, and analytical intelligence required to incorporate this compound into lead optimization and formulation workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

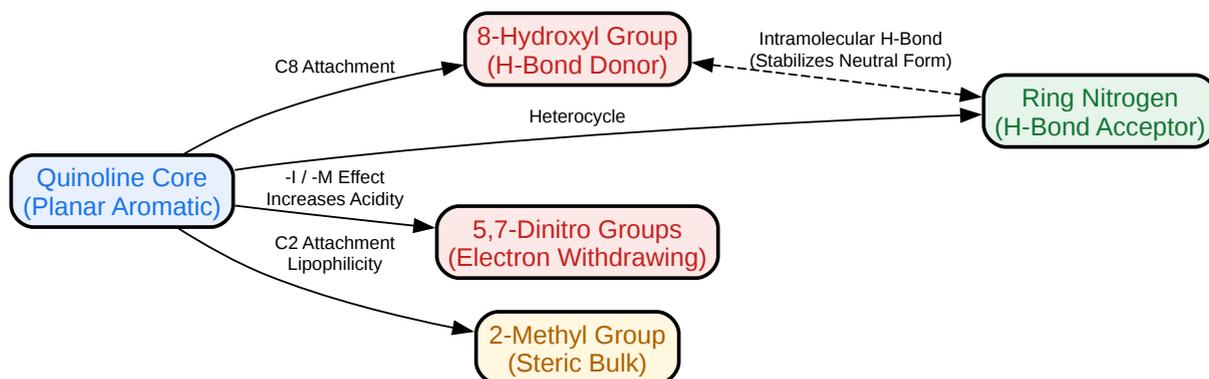
The compound acts as a bidentate ligand.[1] The structural interplay between the electron-donating methyl group and the electron-withdrawing nitro groups defines its reactivity and solubility.[1]

Property	Specification
IUPAC Name	2-Methyl-5,7-dinitroquinolin-8-ol
Common Synonyms	5,7-Dinitro-8-hydroxyquinaldine; Nitroxoline Impurity 1
Molecular Formula	C ₁₀ H ₇ N ₃ O ₅
Molecular Weight	249.18 g/mol
CAS Number	1084-32-8
Chirality	Achiral (Planar aromatic system)

Electronic Structure & Intramolecular Forces

The 5,7-dinitro substitution exerts a profound negative inductive (-I) and mesomeric (-M) effect on the quinoline ring.

- **Acidity Enhancement:** The electron density is pulled away from the phenolic oxygen, significantly stabilizing the phenolate anion.[1] This lowers the pK_a of the hydroxyl group from ~9.9 (in unsubstituted 8-HQ) to approximately 4.1.[1]
- **Basicity Reduction:** The nitrogen lone pair becomes less available for protonation, rendering the quinoline nitrogen essentially non-basic under physiological conditions.[1]
- **Steric Hindrance:** The C2-Methyl group introduces steric bulk adjacent to the chelating nitrogen.[1] While this does not prevent metal binding, it can selectively destabilize planar complexes with smaller metal ions (e.g., Al³⁺) while favoring larger ions or distorted geometries.



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Figure 1: Structural functionalization analysis. The intramolecular hydrogen bond (dashed line) significantly reduces water solubility in the neutral state by masking polar groups.

Physicochemical Profile

Solid-State Properties[1]

- Appearance: Yellow to orange crystalline powder.[1] The color intensity is due to the extended conjugation system involving the nitro groups (charge transfer transitions).[1]
- Melting Point: 325°C (Decomposition).[1] The high melting point indicates a robust crystal lattice stabilized by strong intermolecular π - π stacking and hydrogen bonding networks.[1]
- Hygroscopicity: Moderate.[1] The polar nitro groups can interact with atmospheric moisture, necessitating storage in desiccated conditions.[1]

Solution Properties

- Solubility:
 - Water:[2] Very Low (< 0.1 mg/mL at pH 2-3).[1] Solubility increases significantly at pH > 5 due to ionization of the hydroxyl group.[1]

- Organic Solvents: Soluble in DMSO, DMF.[1] Slightly soluble in Methanol and Ethanol (enhanced by sonication).[1]
- Partition Coefficient (LogP): Predicted 1.76.[1] This value suggests moderate lipophilicity, favorable for membrane permeability in biological assays.[1]
- Acid Dissociation Constant (pK_a):
 - pK_a (OH): 4.12 ± 0.6.
 - Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the mono-anionic species. This anionic character drives its solubility in biological media but may require ion-pairing strategies for lipid membrane crossing.[1]

Spectral Characteristics

- UV-Vis Absorption: Expect distinct bathochromic shifts compared to 8-hydroxyquinoline.[1]
 - Neutral (Organic solvent): λ_{max} ~300-320 nm.[1]
 - Anionic (Basic buffer): λ_{max} shifts to ~400-450 nm (Deep yellow/orange), typical of nitrophenolate chromophores.[1]
- Fluorescence: Unlike 8-hydroxyquinoline, the fluorescence of the dinitro derivative is often quenched by the nitro groups (heavy atom/intersystem crossing effects), making it less suitable as a direct fluorescent probe without metal chelation.

Synthesis & Purification Protocol

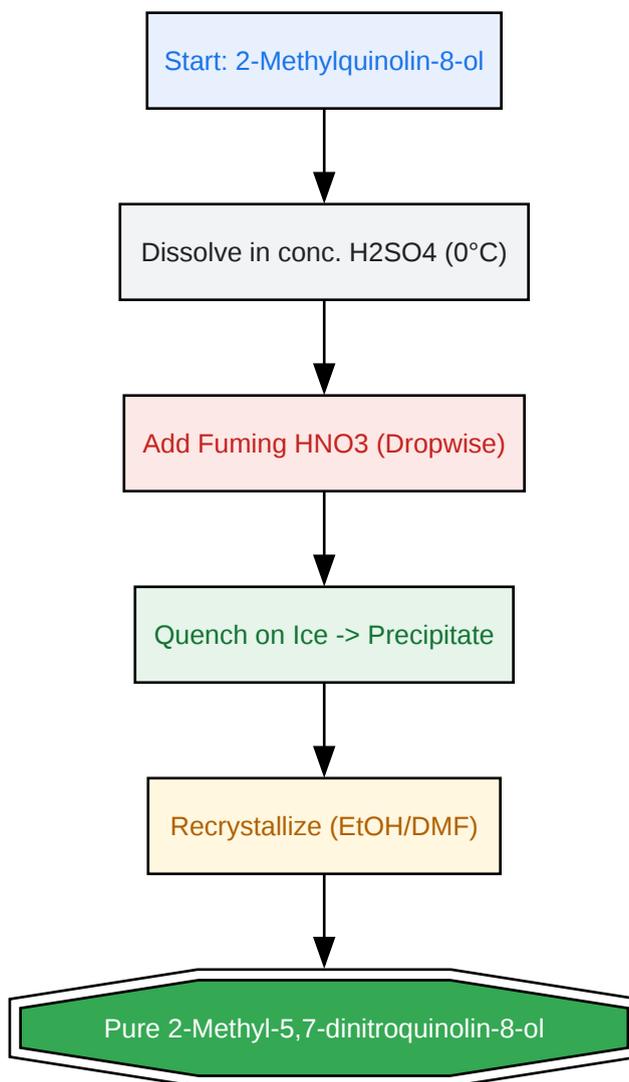
For researchers synthesizing this compound in-house to ensure high purity for biological testing.[1]

Reaction: Electrophilic aromatic substitution (Nitration) of 2-methylquinolin-8-ol.[1]

Protocol:

- Dissolution: Dissolve 2-methylquinolin-8-ol (1 eq) in concentrated Sulfuric Acid (H₂SO₄) at 0°C.

- Nitration: Dropwise addition of Fuming Nitric Acid (HNO_3 , 2.2 eq) while maintaining temperature $< 10^\circ\text{C}$.[\[1\]](#)
- Reaction: Stir at room temperature for 2 hours. The solution will darken.
- Quenching: Pour the reaction mixture onto crushed ice. The dinitro derivative will precipitate as a yellow solid.[\[1\]](#)
- Purification:
 - Filter and wash extensively with cold water to remove acid.[\[1\]](#)
 - Recrystallization: Recrystallize from Ethanol/DMF (9:1) or Glacial Acetic Acid to remove mono-nitro impurities.[\[1\]](#)
- Validation: Confirm absence of the mono-nitro intermediate via HPLC.



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Figure 2: Synthesis workflow emphasizing temperature control to prevent over-oxidation or tar formation.

Analytical Characterization Methods

To validate the identity and purity of the compound, the following validated methods are recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the acidic nature of the phenol, pH control of the mobile phase is critical to prevent peak tailing.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 μ m.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep it neutral/suppress ionization).
[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic) and 350 nm (nitro-conjugation).[1]
- Retention Time: The dinitro derivative will elute later than the parent oxine due to the nitro groups increasing interaction with the stationary phase (π - π interactions), despite the lower pKa.

NMR Spectroscopy (d6-DMSO)

- ^1H NMR:
 - δ 2.8 ppm (s, 3H): Methyl group (C2-CH₃).
 - δ ~9.0-9.5 ppm: Downfield shifts for the aromatic protons at C3, C4, and C6 due to the electron-withdrawing nitro groups.[1]
 - Absence: The C5 and C7 protons of the parent ring will be missing.[1]

Biological & Formulation Implications[1][2]

Metal Chelation Mechanism

The therapeutic efficacy of this compound is linked to its ability to chelate divalent cations (Cu²⁺, Zn²⁺, Fe²⁺).

- The "Ion Trap": At extracellular pH (7.4), the compound is anionic and soluble. Upon entering the hydrophobic pocket of a metalloenzyme or crossing a membrane where the local pH drops, the equilibrium shifts.[1]
- Selectivity: The 2-methyl group creates steric hindrance that destabilizes complexes with small ionic radii (like Al³⁺), potentially improving selectivity for biologically relevant transition

metals like Cu^{2+} .^[1]

Stability^[1]

- Thermal: Stable up to 300°C.^[1]
- Photostability: Sensitive to UV light.^[1] Store in amber vials.
- Hydrolytic: Stable in acidic and neutral aqueous media; susceptible to oxidative degradation in highly alkaline solutions over time.^[1]

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